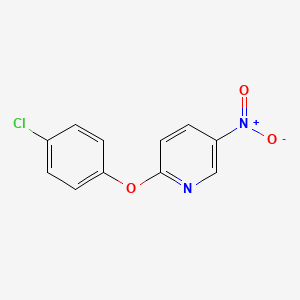

2-(4-Chlorophenoxy)-5-nitropyridine

Description

2-(4-Chlorophenoxy)-5-nitropyridine (CAS 28232-30-6) is a nitropyridine derivative with the molecular formula C₁₁H₇ClN₂O₃ and a molecular weight of 250.64 g/mol . It features a 4-chlorophenoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring. This compound is primarily utilized in organic synthesis, particularly for constructing heterocyclic drugs and cytokine inhibitors due to its electron-withdrawing nitro group, which enhances reactivity in substitution reactions . Its melting point is 93°C, and it requires storage at +4°C to maintain stability .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVHTTABFLHMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298748 | |

| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-30-6 | |

| Record name | 28232-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Synthesis via Halogenated Acrylate

One of the notable methods for synthesizing 2-(4-Chlorophenoxy)-5-nitropyridine involves the use of halogenated acrylates as starting materials. The process consists of several key steps:

Condensation Reaction : A halogenated acrylate reacts with nitromethane under the catalysis of an organic base (e.g., DBU or DBN) at elevated temperatures (60-100°C). This step is crucial for forming the initial pyridine structure.

Cyclization : The resulting product undergoes cyclization with triethyl orthoformate, facilitated by a Lewis acid catalyst, to form 2-hydroxy-5-nitropyridine.

Chlorination : The final step involves chlorination using phosphorus oxychloride to convert 2-hydroxy-5-nitropyridine into 2-chloro-5-nitropyridine. The reaction typically occurs at temperatures between 120-125°C and is followed by cooling and extraction with ethyl acetate to purify the product.

Table 1: Summary of Halogenated Acrylate Method

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | Halogenated acrylate, nitromethane | 60-100°C | High |

| Cyclization | Triethyl orthoformate | Lewis acid catalyst | Moderate |

| Chlorination | Phosphorus oxychloride | 120-125°C | High |

Synthesis via Amino Pyridine Derivatives

Another approach involves starting from amino pyridine derivatives, specifically 4-chloro-2-amino pyridine:

Nitration : The amino derivative is first nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.

Diazotization : The resulting compound undergoes diazotization with sodium nitrite in hydrochloric acid at low temperatures (0-5°C). This step is critical for ensuring the formation of the desired nitropyridine structure.

Isolation and Purification : Following diazotization, the product is extracted with dichloromethane and purified through distillation and recrystallization.

Table 2: Summary of Amino Pyridine Method

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Room temperature | Moderate |

| Diazotization | Sodium nitrite, HCl | 0-5°C | High |

| Extraction | Dichloromethane | Room temperature | High |

Alternative Synthesis Routes

Research has also indicated alternative synthetic routes that leverage different starting materials or conditions:

Utilizing various organic solvents or ionic liquids can enhance yield and purity during the extraction phase.

Modifications in reaction time and temperature can also lead to improved outcomes in terms of product quality.

Table 3: Alternative Routes Overview

| Method | Key Features | Advantages |

|---|---|---|

| Ionic Liquids | Green chemistry approach | Reduced environmental impact |

| Solvent Variations | Different extraction media | Improved yield |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-5-nitropyridine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.

Biological Studies: It can be used as a probe to study biological processes involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chlorophenoxy group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural features and properties of 2-(4-Chlorophenoxy)-5-nitropyridine with similar compounds:

Key Observations :

- Halogen Effects: Replacing chlorine with bromine (e.g., 2-(4-Bromophenoxy)-5-nitropyridine) increases molecular weight and may alter reactivity in cross-coupling reactions due to bromine's lower electronegativity but higher atomic radius .

- Functional Groups: The presence of an amine group in 2-Chloro-5-nitropyridin-4-amine enables hydrogen bonding, enhancing crystallinity and solubility compared to the phenoxy-containing target compound .

Chemical Reactivity

Biological Activity

2-(4-Chlorophenoxy)-5-nitropyridine is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a pyridine ring substituted with both a nitro group and a chlorophenoxy moiety, which contributes to its unique chemical properties and biological activities. The compound's complexity allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can act as an inhibitor of certain ion channels, particularly the Transient Receptor Potential Melastatin member 4 (TRPM4) channel. This inhibition is significant as TRPM4 is involved in various physiological processes, including cellular depolarization and ion homeostasis.

Key Mechanisms:

- Ion Channel Inhibition : The compound selectively inhibits TRPM4 channels, preventing sodium ion influx and subsequent cellular depolarization, which can influence various cellular functions.

- Enzyme Interaction : It may also bind to specific enzymes, acting as an inhibitor by blocking their active sites, thus modulating their catalytic activity.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial and antifungal properties. Its structural features allow it to form reactive intermediates that engage with cellular components, potentially leading to pharmacological effects.

- Anticancer Activity : The compound has demonstrated potential anticancer effects in various cell lines. For instance, it has been reported to induce apoptosis in cancer cells and arrest the cell cycle at specific phases .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Anticancer Mechanism : In a study focusing on cancer cell lines, this compound was shown to induce apoptosis through intrinsic pathways. The compound exhibited IC50 values indicating significant potency against various cancer types, including hepatocellular carcinoma (HepG2) and colon cancer (HT-29) .

- Interaction Studies : Molecular docking studies have elucidated the binding affinities of this compound with biological targets. These studies are crucial for optimizing the compound's efficacy in therapeutic applications by understanding how structural variations affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-Chlorophenoxy)-5-nitropyridine with high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chlorophenol and 2-chloro-5-nitropyridine. Key parameters include:

- Temperature : Maintain 80–100°C to activate the pyridine ring for substitution.

- Base : Use K₂CO₃ or Cs₂CO₃ to deprotonate 4-chlorophenol and drive the reaction .

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups) .

- IR : Confirm nitro (1530–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-stacking in nitro-substituted pyridines) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks; thermal decomposition releases NOₓ gases .

- Waste Disposal : Segregate halogenated/nitro-containing waste for incineration by certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions in SNAr or reduction reactions.

- Transition State Analysis : Map energy barriers for nitro-group reduction to amine derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Validation : Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition vs. cell viability).

- Structural Analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate activity contributors.

- Meta-Analysis : Cross-reference published datasets to identify outliers due to solvent/DMSO interference .

Q. What strategies optimize the selectivity of this compound in catalytic applications?

- Methodological Answer :

- Ligand Design : Modify the phenoxy moiety to enhance metal coordination (e.g., Pd-catalyzed cross-coupling).

- Steric Effects : Introduce bulky substituents to reduce side reactions (e.g., ortho-methyl groups).

- Kinetic Studies : Monitor reaction progress via in-situ IR to adjust catalyst loading .

Data Contradiction and Reproducibility

Q. Why do synthesis yields vary significantly across studies using similar protocols?

- Methodological Answer :

- Impurity Analysis : Use GC-MS to detect trace moisture (deactivates base) or residual solvents.

- Reagent Quality : Ensure 4-chlorophenol is anhydrous; hygroscopic reagents reduce yield by >20% .

- Scale-Up Effects : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol to identify bottlenecks .

Q. How to address conflicting crystallographic data on nitro-group orientation in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.